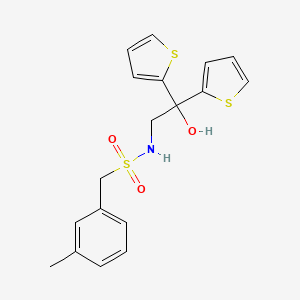

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-14-5-2-6-15(11-14)12-25(21,22)19-13-18(20,16-7-3-9-23-16)17-8-4-10-24-17/h2-11,19-20H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXJTLSUKZCGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form a 2,2-di(thiophen-2-yl)ethanol intermediate.

Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

Final Coupling: The final step involves coupling the sulfonamide derivative with m-tolylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is , with a molecular weight of approximately 393.5 g/mol. The compound features multiple functional groups, including a methanesulfonamide moiety and thiophene rings, which contribute to its biological activity and versatility in chemical reactions.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit potent anti-inflammatory properties. For instance, CGP 28238, a related compound, demonstrated significant anti-inflammatory effects in preclinical models, suggesting that derivatives of this class may also possess therapeutic potential against inflammatory diseases .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets effectively. Studies have shown that thiophene-containing compounds can exhibit antimicrobial activity against various pathogens. This suggests that this compound could be explored for developing new antibiotics or antifungal agents.

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. Its ability to form amide bonds is crucial for synthesizing complex molecules. The compound can facilitate reactions involving nucleophilic substitutions and coupling reactions due to its reactive functional groups .

Photochemical Applications

Recent studies have highlighted the potential of thiophene derivatives in photochemical applications. The compound may be used as a photosensitizer in light-driven chemical reactions, enhancing reaction rates under visible light conditions .

Case Studies

Mechanism of Action

The mechanism by which N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide exerts its effects depends on its application. In biological systems, the sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites or receptors, thereby inhibiting their function. The thiophene rings may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide derivatives reported in pharmacological and crystallographic studies. Below is a comparative analysis:

Key Comparisons:

Receptor Selectivity vs. Sch225336 :

Unlike Sch225336, which uses bis-sulfone and methoxyphenyl groups for CB2 selectivity , the target compound lacks sulfone groups but incorporates thiophene rings. Thiophene’s electron-rich nature may favor interactions with aromatic residues in receptors, though its selectivity profile remains uncharacterized.

Conformational Rigidity vs. Bicyclic Sulphonamide 29: Compound 29’s bicycloheptane scaffold imposes conformational rigidity, which often correlates with enhanced metabolic stability and target engagement .

Electronic Effects vs. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide :

The m-tolyl group in the target compound introduces a methyl substituent, which is less electron-donating than the methoxy group in the benzenesulfonamide analogue . This difference could alter electronic interactions with biological targets, such as enzymes requiring electron-rich aromatic partners.

Thiophene vs. This is observed in thiophene-containing kinase inhibitors but remains untested in sulfonamide derivatives.

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s di-thiophene hydroxyethyl group may pose synthetic challenges compared to simpler sulfonamides like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which are straightforward to crystallize and modify .

- Biological Data : While Sch225336 and bicyclic sulfonamides have documented receptor affinities , the biological activity of the target compound is speculative. Its thiophene-rich structure warrants evaluation against targets like serotonin or dopamine receptors, where similar motifs are active.

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Sulfonamide group : Known for antibacterial properties.

- Thiophene rings : Contribute to the electronic properties and biological interactions.

- Hydroxyethyl moiety : Enhances solubility and biological activity.

The molecular formula is with a molecular weight of approximately 301.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth, while the thiophene rings may modulate receptor activity.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, which are crucial in bacterial metabolism.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, similar to other sulfonamides.

- Anticancer Properties : Some studies have indicated that thiophene-containing compounds can induce apoptosis in cancer cells through the activation of specific pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds with similar structures. Here are some notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.